1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide

medicinal chemistry lead optimization fragment-based drug discovery

This 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide offers a unique dual-sulfonamide architecture absent in simple pyrazole or mono-sulfonamide analogs. The two differentially ionizable sulfonamide groups enable bidentate metal coordination (e.g., carbonic anhydrase IX/XII zinc ion plus polar residues), potentially yielding sub-nanomolar Ki values. Multiple reactive handles—pyrazole C-4, unsubstituted thiazole, and central phenyl ring—support parallel library synthesis for HTS. With a predicted logP of 2.8–3.5, it resides in the optimal CNS-penetrant range, unlike polar mono-sulfonamide comparators. Ideal for medicinal chemistry SAR, agrochemical probe design, and dual-recognition target profiling.

Molecular Formula C14H15N5O4S3
Molecular Weight 413.49
CAS No. 902696-43-9
Cat. No. B2629422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide
CAS902696-43-9
Molecular FormulaC14H15N5O4S3
Molecular Weight413.49
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C
InChIInChI=1S/C14H15N5O4S3/c1-10-13(9-19(2)16-10)26(22,23)17-11-3-5-12(6-4-11)25(20,21)18-14-15-7-8-24-14/h3-9,17H,1-2H3,(H,15,18)
InChIKeyFMIDUDVGMBKIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 902696-43-9): Compound Class and Procurement Baseline


1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 902696-43-9) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₄H₁₅N₅O₄S₃ and a molecular weight of 413.49 g/mol. It belongs to the broader class of pyrazole-4-sulfonamide derivatives that incorporate a thiazol-2-yl-sulfamoylphenyl moiety, a structural motif recognized for its hydrogen-bonding capacity. This compound is primarily positioned as a research tool or synthetic intermediate for medicinal chemistry and agrochemical discovery programs [1]. Its InChI Key is FMIDUDVGMBKIEF-UHFFFAOYSA-N.

Why Generic Substitution Fails: Structural Uniqueness of 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide


Simple pyrazole-4-sulfonamide fragments (e.g., CAS 88398-53-2, MW 175.21) lack the extended sulfamoylphenyl-thiazole arm, which contributes additional hydrogen-bond acceptors and donors [1]. Classical sulfonamide antibiotics such as sulfathiazole (CAS 72-14-0, MW 255.32) possess only a single primary sulfonamide group and do not contain the pyrazole ring [2]. The target compound’s dual sulfonamide architecture—pyrazole-4-sulfonamide linked to a phenylsulfamoyl-thiazole—creates a distinct pharmacophoric and physicochemical profile, meaning that direct interchange with simpler mono-sulfonamide or pyrazole-only analogs would not preserve binding interactions, solubility, or metabolic stability [3]. Such differentiation is critical for patent protection, structure-activity relationship (SAR) exploration, and target selectivity in drug discovery campaigns.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide Versus Closest Analogs


Molecular Weight and Complexity Advantage Over Fragment-Like Pyrazole-4-sulfonamide Scaffolds

The target compound (MW 413.49) is approximately 2.4-fold larger than the core fragment 1,3-dimethyl-1H-pyrazole-4-sulfonamide (MW 175.21) [1] and 1.6-fold larger than sulfathiazole (MW 255.32) [2]. This substantially increased molecular weight and complexity translate into a higher number of hydrogen-bond acceptors (nine vs. three-to-four in simpler analogs) and rotatable bonds (seven vs. two-to-three), features associated with improved target selectivity and reduced off-target promiscuity in lead optimization campaigns [3].

medicinal chemistry lead optimization fragment-based drug discovery

Enhanced Predicted Lipophilicity (cLogP) Relative to Hydrophilic Sulfonamide Antibiotics

Predicted logP for the target compound is estimated at 2.8–3.5 (using consensus models such as SwissADME), which is significantly higher than the logP of sulfathiazole (cLogP ≈ 0.8–1.2) and 1,3-dimethyl-1H-pyrazole-4-sulfonamide (cLogP ≈ 0.5–1.0) [1]. This moderate lipophilicity makes the compound a more attractive scaffold for central nervous system (CNS) or intracellular target programs, whereas the highly polar comparators would be generally excluded from such applications [2].

physicochemical profiling ADME blood-brain barrier penetration

Dual Sulfonamide Architecture Enabling Unique Hydrogen-Bond Networks Not Achievable by Mono-Sulfonamide Analogs

The compound features two distinct sulfonamide environments: a pyrazole-4-sulfonamide (pKa predicted ~9.0–10.0, analogous to 88398-53-2) and a phenylsulfamoyl group linked to thiazole (predicted pKa ~7.0–8.5) [1]. In comparison, sulfathiazole (pKa ~7.2) and 1,3-dimethyl-1H-pyrazole-4-sulfonamide (pKa ~9.9) each offer only a single ionizable sulfonamide [2][3]. The target compound’s two differentially ionizable sulfonamide groups can engage in bidentate hydrogen-bond interactions with metal-coordinating active sites (e.g., carbonic anhydrase zinc ions) or kinase hinge regions, a capability that simple mono-sulfonamide analogs cannot replicate.

structure-based drug design carbonic anhydrase inhibition kinase inhibitor design

Increased Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

The target compound contains seven rotatable bonds compared to two in 1,3-dimethyl-1H-pyrazole-4-sulfonamide and three in sulfathiazole [1]. This greater conformational flexibility may allow the molecule to adapt to deeper or more sterically constrained binding pockets, which is a significant advantage when targeting proteins with flexible active sites (e.g., certain GPCRs or kinases) [2]. However, it is important to note that increased flexibility can also incur an entropic penalty upon binding; thus, the value of this feature is target-dependent.

conformational analysis protein-ligand induced fit drug design

Optimal Research and Industrial Application Scenarios for 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide


Medicinal Chemistry: Dual-Sulfonamide Scaffold for Carbonic Anhydrase or Kinase Inhibitor Lead Generation

The two differentially ionizable sulfonamide groups make this compound an excellent starting point for developing inhibitors that require bidentate metal coordination (e.g., carbonic anhydrase isoforms IX and XII, which are anticancer targets) [1]. Unlike mono-sulfonamide analogs, this scaffold can engage both the zinc ion and nearby polar residues simultaneously, potentially yielding sub-nanomolar Ki values. Procurement of this compound enables SAR exploration around the pyrazole C-4 and phenyl linker positions.

Synthetic Intermediate for Heterocyclic Library Construction

The compound’s multiple reactive handles—the pyrazole C-4 sulfonamide linker, the unsubstituted thiazole ring, and the phenyl ring—provide versatile points for further functionalization. It can serve as a key intermediate in the parallel synthesis of diverse pyrazole-thiazole-sulfonamide libraries for high-throughput screening (HTS) campaigns, offering greater synthetic divergence than simpler pyrazole-4-sulfonamide building blocks [2].

Chemical Probe for Investigating Sulfonamide-Sensitive Biological Targets

Because the compound combines structural elements of both pyrazole-based agrochemicals (e.g., DMPP, a nitrification inhibitor) and classical sulfa drugs, it can be used as a dual-recognition probe to interrogate biological targets that respond to sulfonamide pharmacophores. This is particularly relevant for studying enzymes with two distinct sulfonamide-binding sites or for profiling selectivity across the carbonic anhydrase family [1].

CNS Drug Discovery Programs Requiring Moderate Lipophilicity

With a predicted logP of approximately 2.8–3.5, the target compound resides in an optimal lipophilicity range for blood-brain barrier penetration [3]. This contrasts sharply with highly polar sulfonamide comparators (logP < 1.2), which are generally excluded from CNS programs. Procurement of this compound is advisable for neuroscience-focused teams seeking sulfonamide-containing CNS-penetrant leads.

Quote Request

Request a Quote for 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.